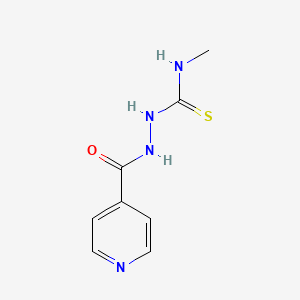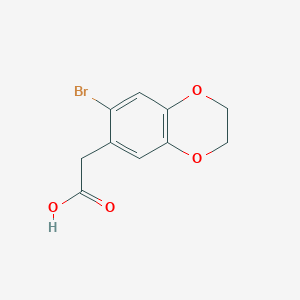
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid is a brominated derivative of a dihydrobenzodioxin with an acetic acid substituent. While the specific compound is not directly described in the provided papers, related compounds and their synthesis, molecular structure, and properties are discussed, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of brominated aromatic compounds is well-documented. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was achieved by regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% yield . Similarly, the synthesis of brominated dihydrobenzodioxin derivatives could potentially follow a comparable pathway, involving the bromination of a dihydrobenzodioxin precursor in the presence of acetic acid to introduce the acetic acid substituent.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is characterized by the influence of substituents on the phenyl ring. In the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . This suggests that in (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, the bromine atom would likely have an electron-withdrawing effect, while the acetic acid substituent may introduce steric hindrance and influence the overall geometry of the molecule.
Chemical Reactions Analysis
The reactivity of brominated compounds can vary depending on the position of the bromine atom and the nature of other substituents. For example, the monobromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one leads to different bromo-derivatives depending on the solvent used . This indicates that (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid could also exhibit diverse reactivity patterns, potentially undergoing further bromination or participating in substitution reactions depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of strong O—H∙∙∙O hydrogen bonds in the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid leads to the formation of centrosymmetric dimers . This suggests that (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid may also form specific intermolecular interactions, affecting its melting point, solubility, and crystalline structure. Additionally, the electron-withdrawing nature of the bromine atom could affect the compound's acidity and reactivity in chemical reactions.
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
The compound (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has been studied for its anti-inflammatory properties. Vazquez, Rosell, and Pujol (1996) synthesized new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit and found that 2-(2,3-dihydro-1, 4-benzodioxin-6-yl)acetic acid exhibited potency comparable to Ibuprofen in a carrageenan-induced rat paw edema assay (Vazquez, Rosell, & Pujol, 1996).
Antibacterial and Antifungal Agents
Research by Abbasi et al. (2020) focused on the synthesis of various compounds, including 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, which demonstrated promising antibacterial and antifungal potential, with some compounds showing low hemolytic activity (Abbasi et al., 2020).
Anti-Diabetic Agents
A 2023 study by Abbasi et al. synthesized a series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides and evaluated their anti-diabetic potentials. They found that these compounds showed weak to moderate activity against α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Safety And Hazards
Propiedades
IUPAC Name |
2-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-7-5-9-8(14-1-2-15-9)3-6(7)4-10(12)13/h3,5H,1-2,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWVTZMLRYXFNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401620 |
Source


|
| Record name | (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
CAS RN |
98947-00-3 |
Source


|
| Record name | (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

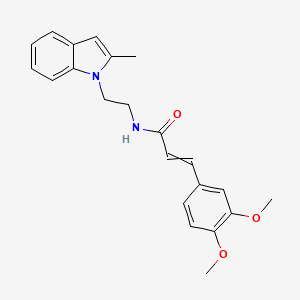
![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)
![1-{5-[(4-Fluorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B1334710.png)
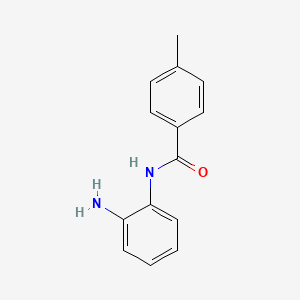
![1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1334714.png)
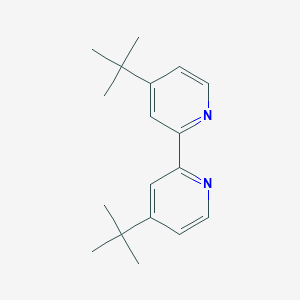

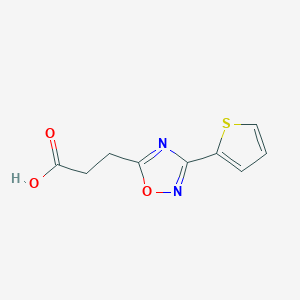
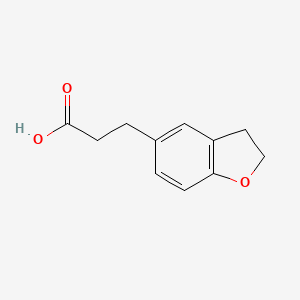
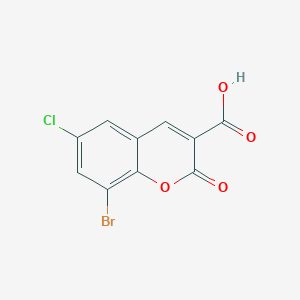
![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)
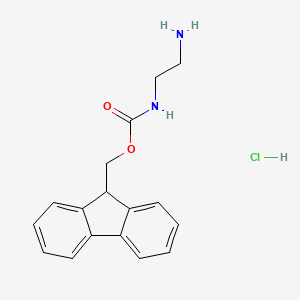
![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)
